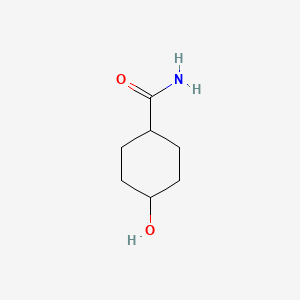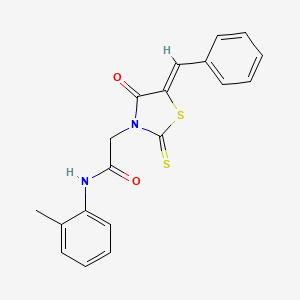
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTAT and is a thiazolidine derivative. The molecular formula of BTAT is C22H18N2O2S2, and it has a molecular weight of 418.52 g/mol.
Mechanism of Action
The mechanism of action of BTAT is not yet fully understood. However, studies have shown that BTAT induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, BTAT has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
BTAT has been shown to have various biochemical and physiological effects. Studies have shown that BTAT can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways. Additionally, BTAT has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTAT in lab experiments is its ease of synthesis. Additionally, BTAT has been shown to have potent anti-cancer activity, making it an attractive compound for use in cancer research. However, one of the limitations of using BTAT is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research involving BTAT. One potential direction is to further investigate the mechanism of action of BTAT and its effects on various signaling pathways. Additionally, studies could be carried out to investigate the potential of BTAT as an anti-inflammatory agent. Finally, research could be carried out to investigate the potential of BTAT as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(o-tolyl)acetamide is a thiazolidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of BTAT is a straightforward process, and it has been shown to have potent anti-cancer activity. Further research is needed to fully understand the mechanism of action of BTAT and its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of BTAT involves the reaction of o-toluidine with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with benzaldehyde to form the final product, BTAT. The synthesis of BTAT is a straightforward process and can be carried out in a laboratory setting with ease.
Scientific Research Applications
BTAT has potential applications in various fields of scientific research. One of the primary applications of BTAT is in the field of medicinal chemistry, where it is being studied for its potential as an anti-cancer agent. Studies have shown that BTAT has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c1-13-7-5-6-10-15(13)20-17(22)12-21-18(23)16(25-19(21)24)11-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTXCUOKGFSMD-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


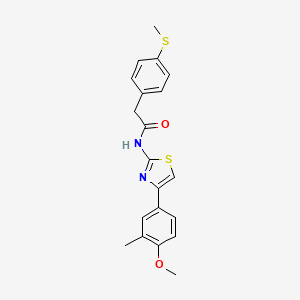
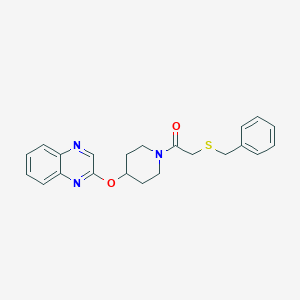
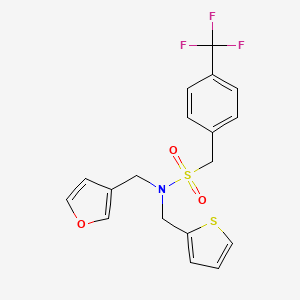
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)
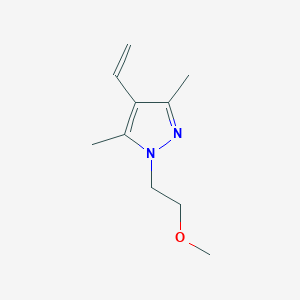


![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)

![2-(8-(4-Fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2976095.png)
![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2976096.png)

